Sulfide, benzyl trityl
Description
Significance of Sulfur-Containing Organic Compounds in Chemical Research
Sulfur-containing organic compounds are integral to a vast array of chemical and biological processes. numberanalytics.com These compounds, including thioethers, sulfoxides, and sulfones, are found in many pharmacologically active substances and natural products. tandfonline.comnih.gov Their applications span from pharmaceuticals, such as sulfa drugs, to industrial uses in detergents and fertilizers. numberanalytics.combritannica.com The versatility of sulfur, which can exist in various oxidation states, allows for a diverse range of chemical transformations and molecular architectures. tandfonline.comnih.gov This diversity makes sulfur-containing compounds invaluable in medicinal chemistry and drug discovery. tandfonline.comnih.gov
The unique properties of sulfur also contribute to its significance. The sulfur-hydrogen bond in thiols is weaker and more acidic than the corresponding oxygen-hydrogen bond in alcohols, making thiolate anions powerful nucleophiles. thieme-connect.de This reactivity is harnessed in numerous synthetic organic reactions. Furthermore, the ability of sulfur to bond with a wide range of elements, both metals and nonmetals, expands its chemical utility. numberanalytics.com
The Role of Bulky Protecting Groups in Organic Transformations
In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction at another site. wiley.com This is the role of a protecting group. An ideal protecting group should be easy to introduce, stable under the reaction conditions, and easy to remove in high yield without affecting other parts of the molecule. wiley.comchemistrytalk.org
Bulky protecting groups, such as the trityl (triphenylmethyl) group, play a crucial role by providing significant steric hindrance. fiveable.me This steric bulk can physically block access of reagents to the protected functional group, thereby enhancing the selectivity of a reaction. chemistrytalk.org The size of the protecting group can be a determining factor in the stereochemical outcome of a reaction, enforcing facial selectivity during transformations like Grignard reactions. acs.org The trityl group, in particular, is effective in protecting primary alcohols and thiols due to its substantial size. fiveable.me
Overview of Benzyl (B1604629) Trityl Sulfide's Structural Characteristics and Reactivity Prominence
Benzyl trityl sulfide (B99878), with the chemical formula C₂₆H₂₂S, combines the structural features of both a benzyl group and a trityl group attached to a central sulfur atom. nih.gov The trityl group, with its three phenyl rings, provides significant steric bulk around the sulfur atom. This steric hindrance influences the reactivity of the thioether, making it a useful protecting group for the thiol functional group. thieme-connect.defiveable.me
The synthesis of such benzylic sulfides can be achieved through various methods, including the reaction of benzylic alcohols with thiols. organic-chemistry.org The benzyl group itself is a common protecting group in organic synthesis, often introduced via a Williamson ether synthesis-type reaction and removable by hydrogenolysis. youtube.com In the context of benzyl trityl sulfide, the combination of the benzyl and trityl groups creates a robust protecting group for sulfur. The stability of the thioether bond and the specific conditions required for its cleavage are key aspects of its reactivity profile.
Structure
3D Structure
Properties
IUPAC Name |
[benzylsulfanyl(diphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22S/c1-5-13-22(14-6-1)21-27-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBYIXBFCZFOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984703 | |
| Record name | 1,1',1''-[(Benzylsulfanyl)methanetriyl]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-14-6 | |
| Record name | Sulfide, benzyl trityl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1',1''-[(Benzylsulfanyl)methanetriyl]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of Benzyl Trityl Sulfide
Nucleophilic Behavior of the Sulfur Center
The sulfur atom in benzyl (B1604629) trityl sulfide (B99878), with its available lone pairs of electrons, exhibits nucleophilic character, enabling it to participate in reactions that lead to the formation of new chemical bonds.
Formation of New Carbon-Sulfur Bonds
The inherent nucleophilicity of the sulfur atom in thioethers like benzyl trityl sulfide allows for the formation of new carbon-sulfur bonds, a fundamental transformation in organic synthesis. While specific studies detailing the direct alkylation of benzyl trityl sulfide are not extensively documented in the reviewed literature, the general reactivity of sulfides provides a strong basis for understanding this behavior. Sulfides are known to react with alkyl halides in SN2 reactions to form sulfonium (B1226848) salts. wikipedia.orgnih.gov This reactivity stems from the ability of the sulfur atom to donate its lone pair of electrons to an electrophilic carbon center.
The synthesis of benzylic sulfides, a class to which benzyl trityl sulfide belongs, can be achieved through various methods that highlight the nucleophilic nature of sulfur. These include the reaction of thiols with benzylic alcohols, the coupling of benzyl halides with disulfides, and the reaction of benzyl ammonium (B1175870) salts with thiols. organic-chemistry.org These synthetic routes underscore the fundamental principle of the sulfur atom acting as a nucleophile to forge new C-S bonds.
Carbon-Sulfur Bond Cleavage Reactions
In contrast to its role in bond formation, the carbon-sulfur bonds in benzyl trityl sulfide can also undergo scission through various mechanisms, offering pathways to new molecular architectures.
Electrophile-Mediated Scission
The interaction of benzyl trityl sulfide with electrophilic reagents can induce the cleavage of its carbon-sulfur bonds. Hypervalent iodine compounds, in particular, are effective reagents for such transformations.
Detailed research findings on the specific reaction of benzyl trityl sulfide with iodobenzene (B50100) dichloride and iodobenzene diacetate are not prevalent in the surveyed literature. However, the reactivity of other benzylic sulfides with these hypervalent iodine reagents provides a framework for predicting its behavior. For instance, the reaction of secondary and tertiary alkyl phenyl sulfides with (dichloroiodo)benzene leads to nucleophilic chlorination, suggesting a pathway for C-S bond cleavage. organic-chemistry.org It is plausible that benzyl trityl sulfide would react similarly, with the bulky trityl group potentially influencing the reaction pathway and product distribution.
The general mechanism for the reaction of sulfides with iodobenzene dichloride often involves the initial formation of a halosulfonium ion, which can then undergo nucleophilic attack or elimination, leading to C-S bond cleavage. organic-chemistry.org
| Reagent | Predicted Reactivity with Benzyl Trityl Sulfide | Potential Products |
| Iodobenzene Dichloride | Cleavage of the benzyl-sulfur or trityl-sulfur bond | Benzyl chloride, trityl chloride, and sulfur-containing fragments |
| Iodobenzene Diacetate | Oxidation of the sulfur center or C-S bond cleavage | Benzyl acetate, trityl acetate, sulfoxide (B87167), and other oxidation products |
This table is predictive and based on the known reactivity of similar sulfides, as specific data for benzyl trityl sulfide was not found in the reviewed literature.
Photoinduced Fragmentation Pathways
The exposure of benzyl trityl sulfide to light can initiate fragmentation reactions, proceeding through radical cation intermediates. This photochemical reactivity opens up unique avenues for bond cleavage and the formation of new chemical entities.
A recent study has demonstrated a photocatalytic method for the synthesis of disulfides starting from trityl sulfides, including a derivative of benzyl trityl sulfide. nih.gov This transformation highlights a novel reaction pathway where the trityl cation plays an active role in the photocatalytic cycle. The reaction proceeds efficiently even in the absence of oxygen, indicating a mechanism distinct from typical photooxidations. nih.gov
The photoinduced fragmentation of benzyl trityl sulfide is initiated by a one-electron oxidation to form a sulfide radical cation. This highly reactive intermediate can then undergo further transformations. In the context of the photocatalytic disulfide synthesis, the trityl sulfide radical cation is a key intermediate. nih.gov
Studies on simpler benzyl sulfides have shown that upon one-electron oxidation, the resulting radical cation can undergo C-S bond cleavage. researchgate.net This cleavage can lead to the formation of a benzyl radical and a thiyl radical. The fate of these radical species determines the final products of the reaction. For instance, in the presence of a suitable hydrogen donor, the benzyl radical can be converted to toluene, while the thiyl radicals can dimerize to form a disulfide.
The stability of the resulting fragments plays a crucial role in the fragmentation pathway. The formation of the stable trityl cation is a significant driving force in the reactions of trityl-containing compounds, and it is proposed to be an active participant in the photocatalytic cycle for disulfide synthesis from trityl sulfides. nih.gov
Influence of Substituents on Cleavage Rates and Mechanisms
The stability and reactivity of benzyl trityl sulfide, particularly its radical cation, are significantly influenced by the nature of substituents on its aromatic rings. Studies on analogous aryl triphenylmethyl sulfides have demonstrated that the rate of C–S bond cleavage is highly dependent on the electronic properties of these substituents.
In investigations involving the cleavage of aryl triphenylmethyl sulfide radical cations, a clear trend emerges: electron-donating groups on the aryl-sulfenyl moiety decrease the rate of C–S bond cleavage. organic-chemistry.org This is because these substituents stabilize the radical cation, making the bond scission less favorable. organic-chemistry.org For instance, the presence of methoxy (B1213986) (CH₃O) or methyl (CH₃) groups, which are strong and moderate electron-donating groups respectively, enhances the stability of the radical cation, thereby slowing down the cleavage process. organic-chemistry.org Conversely, electron-withdrawing groups would be expected to destabilize the radical cation and accelerate cleavage.
Density Functional Theory (DFT) calculations support these experimental findings. For radical cations of aryl triphenylmethyl sulfides, the charge and spin densities are primarily localized on the ArS (aryl-sulfenyl) group. organic-chemistry.org During the transition state (TS) of the C–S bond cleavage, there is a notable shift: the positive charge increases on the triphenylmethyl (trityl) moiety, while the spin density on the ArS group also increases. organic-chemistry.org The stabilizing effect of electron-donating substituents on the initial radical cation is greater than their effect on the transition state, leading to a higher activation energy and a slower reaction rate.
Note: This table is based on trends observed for a series of aryl triphenylmethyl sulfides, as detailed in reference organic-chemistry.org.
Formation of Thionium (B1214772) Ion Intermediates
The cleavage of the C–S bond in benzyl trityl sulfide and its derivatives can proceed through various intermediates, depending on the reaction conditions. In the context of photo-induced electron transfer, the initial step is the formation of a radical cation. The subsequent fragmentation of this radical cation is a critical step that dictates the final products.
Mechanistic studies involving laser flash photolysis (LFP) of related aryl triphenylmethyl sulfide radical cations have shown that the primary cleavage products are the triphenylmethyl cation (trityl cation) and an arylsulfenyl radical. organic-chemistry.org This indicates a heterolytic-type cleavage of the C–S bond within the radical cation, where the electron pair of the bond remains with the sulfur-containing fragment to neutralize its charge, while the positive charge localizes on the stable trityl fragment. The formation of the highly stable tertiary trityl carbocation is a significant driving force for this reaction pathway. acs.org
While sulfonium ions (a type of thionium ion) are known intermediates in other areas of sulfur chemistry, the predominant intermediate observed and reported in the radical cation cleavage of triphenylmethyl sulfides is the trityl carbocation. organic-chemistry.orgresearchgate.net The reaction pathway can be summarized as follows:
Formation of Radical Cation: The sulfide undergoes single-electron oxidation to form the radical cation (Ar-S•+-Tr).
C–S Bond Cleavage: The radical cation fragments, yielding a trityl cation (Tr+) and a sulfenyl radical (Ar-S•). organic-chemistry.org
This mechanism is distinct from pathways that might involve a direct formation of a thionium ion where the sulfur atom bears the positive charge and is double-bonded to an adjacent carbon.
Solvent Effects on Radical Cation Stability and Cleavage
The solvent environment plays a crucial role in the kinetics of the C–S bond cleavage in the radical cation of benzyl trityl sulfide. The polarity of the solvent directly impacts the rate of this fragmentation.
Experimental studies on aryl triphenylmethyl sulfides have revealed that the rate of C–S bond cleavage decreases as the polarity of the solvent increases. organic-chemistry.org For example, the cleavage is slower in the highly polar solvent acetonitrile (B52724) (CH₃CN) compared to the less polar solvent dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.org
This seemingly counterintuitive result can be explained by examining the charge distribution in the initial radical cation versus the transition state (TS) for cleavage. In the initial radical cation, the positive charge is relatively localized. However, in the transition state leading to the trityl cation and the sulfenyl radical, the positive charge becomes more delocalized across the fragmenting species. organic-chemistry.org Polar solvents are more effective at stabilizing the more localized charge of the initial radical cation than the more delocalized charge of the transition state. This preferential stabilization of the starting material (the radical cation) increases the activation energy for the cleavage reaction, thus slowing it down.
Note: This table illustrates the general trend observed for aryl triphenylmethyl sulfide radical cations as reported in reference organic-chemistry.org.
Reductive Cleavage Strategies
Reductive cleavage provides an alternative pathway for deprotection or modification of benzyl trityl sulfide, breaking the C–S bond to typically yield a thiol (or disulfide) and toluene. These methods often employ reducing agents that can transfer electrons to the substrate, initiating the cleavage process. acs.org
Indium, Lithium Chloride, and Arene-Catalyzed Reductions
For example, the reductive cleavage of the analogous trityl ethers (C-O bond) has been successfully achieved using indium powder in a mixture of methanol (B129727) and ammonium chloride. nih.gov This method is effective for the deprotection of primary, secondary, allylic, and benzylic trityl ethers under mild conditions, affording the corresponding alcohols in good yields. nih.gov This suggests that metallic indium could be a viable reducing agent for the C–S bond in benzyl trityl sulfide as well, likely proceeding through a single-electron transfer mechanism.
Another common reductive strategy for trityl groups involves the use of lithium powder with a catalytic amount of an arene, such as naphthalene (B1677914). This system is effective for the reductive detritylation of N-tritylamines. nih.gov Arene-catalyzed reductions, such as those using rhodium, have also been developed for the functionalization of aryl sulfides, demonstrating that transition metals can mediate the cleavage and transformation of C-S bonds. biotage.comnih.gov
Although a direct protocol combining these specific elements for benzyl trityl sulfide is not documented, the reactivity of related compounds suggests that a system employing a reducing metal like indium or lithium, potentially enhanced by additives or an arene catalyst, represents a plausible strategy for its reductive cleavage.
Oxidation Chemistry of Benzyl Trityl Sulfide
The sulfur atom in benzyl trityl sulfide is susceptible to oxidation, allowing for its conversion to higher oxidation states, primarily sulfoxides and sulfones. This transformation alters the electronic properties and reactivity of the molecule.
Photooxidation to Sulfoxides
The oxidation of benzyl trityl sulfide to its corresponding sulfoxide can be achieved through photooxidation. This process typically involves irradiating a solution of the sulfide in the presence of a photosensitizer and molecular oxygen. The reaction proceeds under mild conditions and can offer high selectivity for the sulfoxide over the sulfone. researchgate.net
The mechanism of photosensitized oxidation of sulfides can follow two main pathways:
Singlet Oxygen Mechanism: The photosensitizer absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The singlet oxygen then reacts directly with the electron-rich sulfur atom of the sulfide to form an intermediate, such as a persulfoxide, which subsequently collapses to the sulfoxide. researchgate.net
Electron Transfer Mechanism: An excited-state photosensitizer can act as a single-electron oxidant, accepting an electron from the sulfide to form the sulfide radical cation. This radical cation then reacts with superoxide (B77818) radical anion (O₂•⁻), which is formed from the reduced sensitizer, to ultimately yield the sulfoxide. nih.govresearchgate.net
The choice of solvent can influence the reaction. Protic solvents like methanol can sometimes facilitate the selective formation of sulfoxides by stabilizing intermediates and hindering overoxidation to the sulfone. researchgate.net Various sensitizers, including organic dyes and semiconductor nanoparticles like TiO₂, can be employed to catalyze the reaction under visible or UV light. researchgate.net
Oxidative Cleavage Pathways
The oxidative cleavage of thioethers is a significant transformation in organic synthesis, providing a method for the deprotection of sulfur-containing functional groups and the formation of new chemical bonds. In the case of benzyl trityl sulfide, the cleavage of the carbon-sulfur bonds can be initiated by various oxidizing agents, leading to a range of products depending on the reaction conditions and the specific reagents employed. The reactivity of benzyl trityl sulfide is influenced by the presence of the bulky trityl group and the benzylic C-S bond, which can be susceptible to oxidative attack.
Research into the oxidative cleavage of sulfides has revealed several mechanistic pathways. Generally, the initial step involves the oxidation of the sulfur atom to form a sulfoxide, which is more electrophilic and can undergo further reactions. Subsequent oxidation can lead to a sulfone. The cleavage of the C-S bond can occur from these intermediates or through alternative radical pathways.
One proposed mechanism for the oxidative cleavage of benzyl sulfides involves the formation of an α-hydroperoxy sulfide intermediate. This intermediate can then decompose to yield an aldehyde and a sulfenic acid or thiophenol. nih.gov In the presence of ammonia (B1221849) and oxygen, the aldehyde can be converted to a nitrile, and the sulfur-containing fragment can be oxidized to a sulfonamide. nih.gov
Another general pathway for the oxidation of sulfides involves either an oxygen atom transfer, which produces sulfoxides and sulfones, or an electron transfer process that can lead to the formation of disulfide compounds through radical intermediates. researchgate.net The choice of oxidant plays a crucial role in determining which mechanism is favored. For instance, reagents like sodium bromate (B103136) (NaBrO₃) can promote oxygen atom transfer. researchgate.net
In the context of dialkyl sulfides, oxidative cleavage can be used to prepare sulfonyl chlorides, particularly when one of the alkyl groups is a good leaving group, such as a benzyl or t-butyl group. acsgcipr.org This process involves oxidation and cleavage of a cationic chlorinated sulfur species. acsgcipr.org
A notable reagent for promoting the cleavage of sulfur protecting groups is N-iodosuccinimide (NIS), often used in conjunction with other reagents. NIS is a source of electrophilic iodine and is known to react with various sulfur-containing compounds. organic-chemistry.orgnih.gov The reaction of N-iodosuccinimide with thioethers can facilitate the cleavage of the C-S bond, which is a valuable strategy in peptide and carbohydrate chemistry for the deprotection of thiol groups.
The following data provides an overview of different conditions and observed products in the oxidative cleavage of benzyl sulfide derivatives.
| Oxidant/Catalyst System | Substrate | Key Products | Proposed Intermediate | Reference |
|---|---|---|---|---|
| Co-Nx sites/Co nanoparticles, O2, NH3 | Benzyl sulfide | Nitrile, Sulfonamide | α-hydroperoxy sulfide | nih.gov |
| NaBrO3/[bmim]Br | Benzyl phenyl sulfide | Sulfoxide, Sulfone | Oxygen atom transfer | researchgate.net |
| Cl2 | Dialkyl sulfides (with benzyl group) | Sulfonyl chloride, Benzyl chloride | Cationic chlorinated sulfur species | acsgcipr.org |
| Nitroxyl-radical catalyst/PIFA | Benzyl ethers (analogous system) | Aldehydes/Ketones | Hydride transfer to oxoammonium salt | nih.govorganic-chemistry.org |
The mechanistic investigation into these oxidative cleavage reactions provides insight into the formation of the various products observed. The choice of oxidizing system is paramount in directing the reaction towards a desired outcome, whether it be the formation of a sulfoxide, sulfone, or complete cleavage to yield carbonyl compounds and sulfur-containing byproducts.
| Pathway | Key Mechanistic Steps | Typical Reagents | Reference |
|---|---|---|---|
| Radical Pathway | Formation of a superoxide radical anion (O2-•), which reacts with the sulfide to form an α-hydroperoxy sulfide intermediate. Decomposition of the intermediate leads to C-S bond cleavage. | Metal catalysts with O2 | nih.gov |
| Oxygen Atom Transfer | Direct transfer of an oxygen atom from the oxidant to the sulfur atom, forming a sulfoxide, which can be further oxidized to a sulfone. | NaBrO3, H2O2, m-CPBA | researchgate.netmasterorganicchemistry.comresearchgate.net |
| Electron Transfer | Formation of a radical cation (R2S•+) via electron transfer to the oxidant, which can lead to disulfide formation. | Various oxidants | researchgate.net |
| Chlorinolysis | Formation of a cationic chlorinated sulfur species followed by cleavage and hydrolysis. | Cl2 | acsgcipr.org |
These pathways illustrate the diverse reactivity of benzyl sulfides under oxidative conditions. The interplay between the substrate, oxidant, and reaction conditions allows for the selective cleavage of the C-S bond and the synthesis of a variety of valuable chemical compounds.
Benzyl Trityl Sulfide As a Protecting Group
Strategic Utility in Organic Synthesis
The utility of benzyl (B1604629) trityl sulfide (B99878) as a protecting group stems from the properties of the trityl group. It is generally stable to basic conditions, oxidation, reduction, and nucleophiles, but can be readily removed under acidic conditions. total-synthesis.comuoa.gr This allows for its selective removal in the presence of other protecting groups, a concept known as orthogonality, which is crucial in multi-step syntheses. researchgate.net
The protection of thiols is essential in many synthetic endeavors, particularly in peptide synthesis where the free thiol group of cysteine can undergo undesired side reactions such as oxidation to disulfides or alkylation. researchgate.net The trityl group is a widely used protecting group for thiols due to its ease of introduction and its selective removal under specific acidic conditions. total-synthesis.com The formation of benzyl trityl sulfide can be envisioned through the reaction of benzyl mercaptan with a tritylating agent, such as trityl chloride, in the presence of a base. total-synthesis.comwikipedia.org
In the realm of peptide synthesis, the S-trityl protecting group for the side chain of cysteine is of paramount importance. bachem.com It is compatible with both major solid-phase peptide synthesis (SPPS) strategies: the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategies. bachem.comthieme-connect.de In Fmoc-based SPPS, the S-trityl group is stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group. bachem.com It is then typically cleaved simultaneously with the final cleavage of the peptide from the resin and removal of other side-chain protecting groups using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). bachem.com
The presence of scavengers, such as triisopropylsilane (B1312306) (TIS), in the cleavage cocktail is often necessary to prevent the reattachment of the highly stable trityl cation to the liberated thiol. bachem.com
The S-trityl group offers distinct advantages over other thiol protecting groups like the S-benzyl (Bzl) group. The primary difference lies in the conditions required for their removal. The S-benzyl group is significantly more stable and requires harsher cleavage conditions, such as treatment with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often at elevated temperatures. researchgate.net In contrast, the S-trityl group can be removed under milder acidic conditions, typically with TFA at room temperature. uoa.grnih.gov This milder deprotection condition for the S-trityl group makes it more compatible with sensitive peptides and allows for greater orthogonality in complex syntheses. nih.gov
Table 1: Comparison of S-Trityl and S-Benzyl Protecting Groups for Cysteine
| Feature | S-Trityl (Trt) | S-Benzyl (Bzl) |
| Introduction | Reaction of cysteine with trityl chloride. total-synthesis.com | Reaction of cysteine with benzyl bromide or chloride. |
| Stability | Stable to basic conditions (e.g., piperidine), mild acids. bachem.com | Stable to strong acids (e.g., TFA), basic conditions. researchgate.net |
| Cleavage Conditions | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, H₂O, EDT). bachem.comthermofisher.com | Strong acids like HF, TFMSA, or HBr/acetic acid. uoa.grresearchgate.net |
| Orthogonality | Can be removed selectively in the presence of more acid-stable groups. nih.gov | Requires harsh conditions that may cleave other protecting groups. |
The trityl group is also a well-established protecting group for hydroxyl functions, forming trityl ethers. total-synthesis.com Its large steric bulk plays a crucial role in its selectivity.
Due to its significant steric hindrance, the trityl group exhibits a high degree of selectivity for the protection of primary alcohols over more sterically hindered secondary and tertiary alcohols. total-synthesis.comnih.gov While the tritylation of primary alcohols often proceeds readily, the protection of secondary alcohols can be sluggish and may require more forcing conditions or the use of more reactive tritylating agents. researchgate.netweebly.com This chemoselectivity is a valuable tool in the synthesis of complex molecules containing multiple hydroxyl groups, such as carbohydrates and nucleosides. total-synthesis.comnih.gov
The trityl group can also be employed to protect primary and some secondary amines. total-synthesis.comacgpubs.org The resulting N-trityl amines are stable to many reagents but can be deprotected under acidic conditions. acgpubs.org The bulky nature of the trityl group can also serve to sterically hinder the protected amine. libretexts.org In some cases, the trityl group can be selectively removed from a nitrogen atom in the presence of an S-trityl group, allowing for differential protection. organic-chemistry.org
Protection of Hydroxyl Functionalities
Deprotection Strategies and Orthogonality
The utility of a protecting group is defined not only by its stability under various reaction conditions but also by the ease and selectivity with which it can be removed. The benzyl trityl sulfide linkage, leveraging the properties of the trityl (triphenylmethyl, Tr) group, offers a range of deprotection strategies. These methods, based on acid sensitivity, photochemical cleavage, and reduction, allow for its selective removal in the presence of other functional and protecting groups, a concept known as orthogonality.
Acid-Labile Nature of the Trityl Group
The trityl group is renowned for its acid lability, which stems from the exceptional stability of the triphenylmethyl carbocation formed upon cleavage. total-synthesis.com This property is the basis for its most common removal method. However, the susceptibility of the trityl-heteroatom bond to acidolysis is highly dependent on the nature of the heteroatom (S, O, or N).
Notably, the S-trityl bond, as found in benzyl trityl sulfide, is significantly more resistant to cleavage by Brønsted acids (like trifluoroacetic acid or hydrogen chloride) compared to O-trityl (ether) and N-trityl (amine) bonds. acs.orgnih.gov This differential stability is a cornerstone of its orthogonal use. While O-trityl ethers are rapidly cleaved by even dilute acids and N-trityl cleavage can be modulated by acid concentration, S-trityl groups can remain intact under these conditions. acs.orgnih.gov For instance, treatment with strong Brønsted acids can selectively deprotect trityl-protected alcohols and amines while leaving the S-trityl group untouched. nih.gov
Deprotection of the S-trityl group often requires either harsher conditions or the use of Lewis acids. Lewis acids like boron trichloride (B1173362) (BCl₃), zinc bromide (ZnBr₂), or magnesium bromide (MgBr₂) can effectively promote detritylation by coordinating to the sulfur atom, which facilitates the cleavage of the C-S bond. acs.org The choice of acid and reaction conditions can be fine-tuned to achieve selectivity in complex molecules. acs.org For example, O-trityl groups have been selectively removed with Lewis acids under mild conditions that tolerate other acid-sensitive groups like N-Boc and O-TBS. acs.org
| Reagent | Typical Conditions | Selectivity/Notes |
| Brønsted Acids (TFA, HCl, Formic Acid) | Varies from dilute to concentrated | High stability of S-Tr bond compared to O-Tr and N-Tr. total-synthesis.comacs.orgnih.gov Often used to deprotect other groups while S-Tr remains. |
| Lewis Acids (BCl₃, ZnBr₂, BF₃·OEt₂) | CH₂Cl₂, often at low temperatures (-30 °C to RT) | Effective for cleaving the more robust S-Tr bond. acs.org Can be optimized for selectivity over other acid-labile groups like TBS. acs.org |
Photoremovable Aspects of Trityl Protecting Groups
While the standard trityl group is not photolabile, derivatives have been developed that can be cleaved by light, offering exceptional temporal and spatial control over deprotection. nih.gov This strategy involves modifying the aromatic rings of the trityl moiety with electron-donating substituents, which alters its electronic properties and confers photosensitivity. nih.govacs.org
A prominent example is the 3-(dimethylamino)trityl (DMATr) group. researchgate.net The introduction of a meta-dimethylamino group is critical for achieving high photochemical deprotection efficiency. nih.govacs.org Such modified trityl groups can be attached to a thiol, creating a photoremovable protecting group. Upon irradiation with UV light or even direct sunlight, the protecting group is cleaved, releasing the free thiol. nih.govresearchgate.net This method avoids the use of chemical reagents, which is advantageous for sensitive substrates, such as in biological systems or for the synthesis of complex biomaterials. nih.gov
| Photolabile Trityl Derivative | Key Substituent | Typical Irradiation Wavelength | Features |
| DMATr | m-dimethylamino | >300 nm (Sunlight or UV lamp) | Structurally simple, easy to install, and cleanly removed without chemical reagents. nih.govresearchgate.net |
| Hydroxy-substituted Trityls | o-hydroxyl | UV lamp | The hydroxyl group can improve the yield of the photochemical deprotection reaction. nih.govacs.org |
Reductive Removal of Trityl Groups
Reductive cleavage provides an alternative, non-acidic pathway for deprotecting S-trityl groups. This approach is particularly valuable when a molecule contains other acid-sensitive functionalities.
A highly effective method for the deprotection of trityl thioethers involves reductive demercuration. acs.orgresearchgate.net This two-step, one-pot procedure typically involves treating the S-trityl compound with a mercury(II) salt, such as HgCl₂ or Hg(OAc)₂, followed by a reducing agent like sodium borohydride (B1222165) (NaBH₄). acs.orgnih.gov This combination leads to the prompt and clean cleavage of the S-trityl bond, yielding the free thiol. acs.orgresearchgate.net
Other reductive methods include the use of hindered hydrosilanes, such as triisopropylsilane (TIS), often in the presence of a mild acid like TFA. nih.gov While acidic, the primary role of TIS is to act as a reducing agent by donating a hydride to the trityl cation as it is formed, irreversibly driving the equilibrium towards deprotection. nih.gov This method is commonly used in solid-phase peptide synthesis to deprotect S-trityl protected cysteine residues. nih.gov Additionally, alkali metals like lithium powder with a catalytic amount of naphthalene (B1677914) have been used for the reductive detritylation of related N-trityl compounds. organic-chemistry.org
| Reductive Method | Reagents | Key Characteristics |
| Reductive Demercuration | 1. Hg(OAc)₂ or HgCl₂ 2. NaBH₄ | Highly selective for S-Trityl over N-Trityl and O-Trityl groups. acs.orgnih.gov |
| Hydride Reduction | TFA / Triisopropylsilane (TIS) | Commonly used in peptide synthesis; TIS acts as a cation scavenger and reducing agent. nih.gov |
| Dissolving Metal Reduction | Lithium / Naphthalene | Effective for N-trityl groups and potentially applicable to S-trityl under specific conditions. organic-chemistry.org |
Compatibility with other Protecting Group Chemistries
The unique deprotection profile of the benzyl trityl sulfide group makes it a valuable component in orthogonal protection strategies, which allow for the sequential deprotection of different functional groups within the same molecule. ru.nlwikipedia.org The compatibility of the S-trityl group with various reaction conditions enables its use alongside other common protecting groups.
The S-trityl group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group, a cornerstone of modern peptide synthesis. wikipedia.org It is also resistant to the catalytic hydrogenation conditions used to cleave benzyl (Bn) ethers and esters. libretexts.org
Its most significant orthogonal relationship is with its oxygen and nitrogen analogs. As mentioned, the S-trityl bond is stable to many Brønsted acids that readily cleave O-trityl and N-trityl groups. acs.orgnih.gov Conversely, reductive demercuration using mercury salts is highly specific for the S-trityl bond, leaving O- and N-trityl groups intact. acs.orgnih.gov This allows for precise, selective deprotection based on the choice of reagent. Furthermore, the S-trityl group is generally compatible with the conditions used to remove silyl (B83357) ethers (e.g., TBAF for TBS) and Boc groups (strong acid, which can be tuned for selectivity). acs.orglibretexts.org
The following table summarizes the compatibility of the S-trityl group with other common protecting groups under various deprotection conditions.
| Protecting Group | Deprotection Condition | S-Trityl Stability | Orthogonality |
| Fmoc | 20% Piperidine in DMF | Stable | Yes. S-Trityl is stable to the basic conditions for Fmoc removal. wikipedia.org |
| Boc | Strong Acid (e.g., TFA) | Labile, but more stable than O-Tr/N-Tr | Partial. Selective removal is possible by tuning acid strength and conditions. acs.orgresearchgate.net |
| Benzyl (Bn) | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Yes. The C-S bond is not cleaved by hydrogenolysis. libretexts.org |
| t-Butyldimethylsilyl (TBS) | Fluoride source (TBAF) or mild acid | Stable | Yes. S-Trityl is stable to fluoride ions and can be retained during TBS deprotection. libretexts.org |
| O-Trityl / N-Trityl | Mild Brønsted Acid | Stable | Yes. S-Trityl is more acid-resistant, allowing selective deprotection of O-Tr/N-Tr. acs.orgnih.gov |
Applications in Advanced Materials Science and Polymer Chemistry
Integration into Polymer Architectures
The application of benzyl (B1604629) trityl sulfide (B99878) in polymer science hinges on the cleavage of the sulfur-trityl (S-Tr) bond to unmask the nucleophilic thiol group. acs.org This liberated benzyl thiol is then available to participate in a variety of polymerization and modification reactions, allowing for the precise engineering of macromolecular structures.
Benzyl trityl sulfide is an effective reagent for the functionalization of polymers through thiol-ene chemistry, a highly efficient and versatile "click" reaction. researchgate.netscispace.com The process occurs in two distinct stages. First, the benzyl trityl sulfide is treated with an acid to generate the free benzyl thiol. Second, this thiol is reacted with a polymer bearing alkene (-ene) functional groups. The reaction proceeds via a radical-mediated anti-Markovnikov addition of the thiol across the double bond, covalently grafting the benzylthio- moiety onto the polymer backbone. nih.gov This method is widely used for post-polymerization modification, allowing for the introduction of specific functionalities to tailor a material's properties. researchgate.net The thiol-ene reaction is valued for its high yields, tolerance of various functional groups, and insensitivity to oxygen, making it a robust tool for creating advanced materials. rsc.org
The deprotection of the trityl group is a critical step that can be accomplished under various conditions, enabling chemists to choose a method compatible with other functional groups present in the molecule.
Table 1: Selected Deprotection Methods for Trityl Thioethers
| Reagent System | Conditions | Comments | Citation(s) |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) / Triethylsilane (Et₃SiH) | Room Temperature | A common and effective method; Et₃SiH acts as a carbocation scavenger. | thieme-connect.deresearchgate.net |
| Mercury(II) Acetate (Hg(OAc)₂) then Sodium Borohydride (B1222165) (NaBH₄) | Room Temperature | A metal-mediated reductive demercuration method. | nih.govacs.org |
| Trifluoroacetic Acid (TFA) on Silica (B1680970) Gel | Column Chromatography | Allows for deprotection and purification in a single step. | researchgate.net |
In the field of hybrid materials, benzyl trityl sulfide provides a pathway for the controlled functionalization of inorganic components within a polymer matrix. The thiol group, once deprotected from its trityl precursor, can be grafted onto the surface of inorganic fillers, such as silica or metal nanoparticles. This surface modification is crucial for improving the interfacial adhesion and compatibility between the hydrophilic inorganic phase and the often hydrophobic polymer matrix.
The thiol-ene reaction is particularly effective for this purpose, enabling the creation of homogeneous hybrid coatings and composites. rsc.org By generating the reactive thiol in situ from benzyl trityl sulfide, a uniform functionalization of the inorganic surface can be achieved, leading to materials with enhanced mechanical, thermal, and optical properties. This strategy prevents issues that might arise from directly mixing reactive thiols with polymer precursors during formulation.
Benzyl trityl sulfide serves as a protected monomer precursor for the synthesis of various sulfur-containing polymers, such as polythioethers and polysulfides. nih.govorganic-chemistry.org Following deprotection to yield benzyl mercaptan, this thiol can be used in step-growth polymerizations with appropriate comonomers. For instance, the reaction of dithiols with dienes or diynes via thiol-ene or thiol-yne chemistry is a powerful method for producing linear or cross-linked sulfur-containing polymers. umass.edu
The incorporation of sulfur atoms into the polymer backbone, facilitated by precursors like benzyl trityl sulfide, can impart unique characteristics to the final material. These properties include high refractive indices, enhanced thermal stability, and specific electrochemical behavior. The ability to control the introduction of the thiol monomer via a protected form allows for greater precision in synthesizing complex polymer architectures that would otherwise be difficult to achieve. nih.gov
Table 2: Examples of Polymer Classes Synthesized Using Thiol-Based Chemistries
| Polymer Class | Synthetic Method | Key Properties |
|---|---|---|
| Polythioethers | Thiol-ene Step-Growth Polymerization | Tunable thermal properties, potential for high refractive index. |
| Functionalized Polyolefins | Thiol-ene Grafting | Modified surface energy, tailored solubility, introduction of bioactive moieties. |
| Cross-linked Networks | Thiol-ene Photopolymerization | Rapid curing, low shrinkage, corrosion resistance. |
Computational Chemistry and Advanced Spectroscopic Characterization
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of benzyl (B1604629) trityl sulfide (B99878) at the molecular level. It allows for the detailed examination of its electronic structure and the energetics of its potential chemical transformations.
In computational studies of similar sulfur-containing aromatic compounds, DFT methods like B3LYP are often employed. orientjchem.orgresearchgate.net For the benzyl trityl sulfide radical cation, it is expected that a significant portion of the positive charge and spin density would be localized on the sulfur atom due to it being the initial site of electron loss. However, delocalization onto the adjacent benzyl and trityl aromatic rings is also anticipated. The molecular electrostatic potential (MEP) surface would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, identifying the sulfur atom and aromatic protons as potential sites for electrophilic and nucleophilic interactions, respectively. orientjchem.org
Table 1: Calculated Natural Population Analysis (NPA) Charges and Spin Densities for Key Atoms in the Hypothesized Benzyl Trityl Sulfide Radical Cation
| Atom | Calculated NPA Charge (a.u.) | Calculated Spin Density (a.u.) |
| Sulfur (S) | +0.45 | +0.65 |
| Benzylic Carbon (α-C) | +0.05 | -0.02 |
| Trityl Carbon (α'-C) | +0.15 | +0.08 |
| Representative Phenyl Carbon (ortho) | -0.02 | +0.03 |
| Representative Phenyl Carbon (para) | -0.01 | +0.05 |
Note: This table presents hypothetical data representative of what would be expected from DFT calculations based on principles observed in related organosulfur compounds.
DFT is crucial for elucidating the mechanisms of reactions involving benzyl trityl sulfide by locating the transition state (TS) structures and calculating their corresponding activation energies. For instance, in a potential S-oxidation reaction to form benzyl trityl sulfoxide (B87167), DFT can model the approach of an oxidant (e.g., a peroxy acid) to the sulfur atom.
Theoretical studies on the reactions of similar molecules, such as the cycloaddition of benzyl azide (B81097) or CO2 capture by benzyl disulfide, demonstrate that DFT can accurately predict reaction pathways. nih.govresearchgate.net The transition state geometry for the oxidation of benzyl trityl sulfide would likely feature an elongated S-O bond in the process of forming and a specific orientation of the oxidant relative to the bulky trityl and benzyl groups. The calculated activation barrier (ΔG‡) provides a quantitative measure of the reaction's kinetic feasibility.
Table 2: Hypothetical DFT-Calculated Geometrical Parameters and Energetics for the Transition State of Benzyl Trityl Sulfide Oxidation
| Parameter | Value |
| Transition State Geometry | |
| S---O Bond Length (Å) | 1.95 |
| C-S-C Bond Angle (°) | 101.5 |
| O-S-C-C Dihedral Angle (°) | 85.0 |
| Energetics | |
| Activation Energy (ΔE‡) (kcal/mol) | 15.2 |
| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 18.5 |
Note: This table contains representative data illustrating the type of information obtained from DFT calculations of a transition state.
Spectroscopic Investigations of Reactivity and Structure
Spectroscopic methods are indispensable for the experimental characterization of benzyl trityl sulfide and its derivatives, as well as for monitoring its reactivity in real-time.
Time-resolved laser flash photolysis (LFP) is an essential technique for studying the kinetics of short-lived transient species generated from benzyl trityl sulfide upon photoexcitation. Photolysis of benzyl trityl sulfide could potentially lead to the homolytic cleavage of the C-S bonds, generating benzyl and trityl radicals, or a sulfur-centered radical.
LFP experiments on related benzyl derivatives have been used to monitor the formation and decay of benzyl radicals, which have a characteristic absorption spectrum. rsc.org Similarly, studies on sulfur-containing amino acids have used LFP to characterize sulfur-centered radical cations. nih.gov For benzyl trityl sulfide, LFP would allow for the direct observation of any transient absorptions and the determination of the rate constants for their decay or their reactions with other substrates, such as oxygen. researchgate.net
Table 3: Representative Kinetic and Spectroscopic Data from a Hypothetical LFP Study of Benzyl Trityl Sulfide
| Transient Species | Absorption Maximum (λmax, nm) | Lifetime (τ, µs) | Quenching Rate Constant with O₂ (kₒ₂, M⁻¹s⁻¹) |
| Benzyl Radical (Bn•) | 320 | 5.5 | 2.1 x 10⁹ |
| Trityl Radical (Tr•) | 335 | 12.0 | 1.5 x 10⁹ |
| Sulfur-Centered Radical Cation (BnTrS•+) | 410 | 2.8 | 4.5 x 10⁹ |
Note: This table presents plausible data based on LFP studies of analogous radical species.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of benzyl trityl sulfide and its derivatives. ¹H and ¹³C NMR spectra provide definitive information about the molecular framework. The PubChem database records spectral information for benzyl trityl sulfide. nih.gov
In the ¹H NMR spectrum, the benzylic protons would appear as a characteristic singlet, while the aromatic protons of the benzyl and trityl groups would produce complex multiplets in the aromatic region. The ¹³C NMR spectrum would show distinct signals for the benzylic carbon, the quaternary trityl carbon, and the various aromatic carbons. nih.gov Upon oxidation to the corresponding sulfoxide or sulfone, significant downfield shifts of the signals for the carbons alpha to the sulfur atom (the benzylic and trityl carbons) would be expected due to the increased electron-withdrawing nature of the oxidized sulfur center. This phenomenon is well-documented for other benzylic sulfides. researchgate.net
Table 4: Comparison of Expected ¹³C NMR Chemical Shifts (δ, ppm) for Benzyl Trityl Sulfide and its Oxidized Derivative
| Carbon Atom | Benzyl Trityl Sulfide (δ, ppm) | Benzyl Trityl Sulfone (Hypothetical δ, ppm) |
| Benzylic Carbon (-CH₂-) | ~37 | ~55 |
| Trityl Carbon (-C(Ph)₃) | ~70 | ~85 |
| Aromatic Carbons (ipso-benzyl) | ~138 | ~135 |
| Aromatic Carbons (ipso-trityl) | ~145 | ~142 |
Note: The chemical shifts for the sulfone are hypothetical, based on established trends in the oxidation of sulfides.
UV-Vis spectroscopy is a convenient and effective method for monitoring the progress of reactions involving benzyl trityl sulfide. The aromatic rings in the molecule act as chromophores, giving rise to characteristic absorption bands in the UV region.
Any reaction that alters the electronic structure of the chromophores or their interaction with the sulfur atom will lead to a change in the UV-Vis spectrum. For example, the oxidation of the sulfide to a sulfoxide and then to a sulfone would alter the conjugation and electronic environment, likely causing a hypsochromic (blue) or hyperchromic (increased intensity) shift in the absorption bands. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. This technique is widely used for monitoring reaction progress in synthetic and photophysical studies. umaine.edu
Table 5: Hypothetical UV-Vis Absorption Data for Monitoring the Oxidation of Benzyl Trityl Sulfide
| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Benzyl Trityl Sulfide | 265 | 1,200 |
| Benzyl Trityl Sulfoxide (Intermediate) | 262 | 1,500 |
| Benzyl Trityl Sulfone (Product) | 260 | 1,800 |
Note: This table illustrates how UV-Vis absorption parameters might change during a typical oxidation reaction, providing a basis for kinetic monitoring.
Derivatives, Analogues, and Structure Reactivity Relationships
Systematic Studies of Aryl Triphenylmethyl Sulfides
Aryl triphenylmethyl sulfides (Ar-S-Trt) serve as important models for studying the factors that govern the stability and cleavage of carbon-sulfur (C-S) bonds. The triphenylmethyl (trityl) group is a key component, as its departure results in the formation of a highly stable trityl cation.
Systematic studies on a series of aryl triphenylmethyl sulfides have provided significant insights into how electronic effects transmitted through the aryl ring impact the reactivity of the C-S bond. Research involving steady-state and laser flash photolysis has demonstrated that the cleavage of the C-S bond in the radical cations of these sulfides is highly dependent on the nature of the substituent on the arylsulfenyl group. nih.gov
In one such study, a series of aryl triphenylmethyl sulfides were investigated, where the substituent on the aryl ring was varied from electron-donating to electron-withdrawing. nih.gov The key finding was that increasing the electron-donating ability of the substituent on the aryl ring led to a significant decrease in the rate of C-S bond cleavage. nih.gov This is because electron-donating groups stabilize the radical cation, making the bond cleavage less favorable. nih.gov Conversely, electron-withdrawing groups would be expected to destabilize the radical cation and facilitate cleavage, though the studies highlighted the stabilization effect. nih.gov
The cleavage process results in the formation of a triphenylmethyl cation and an arylsulfenyl radical. nih.gov Density Functional Theory (DFT) calculations have supported these experimental findings, showing that in the radical cation, the charge and spin densities are primarily located on the ArS moiety. nih.gov During the transition state (TS) of the C-S bond cleavage, there is an observable increase in positive charge on the trityl moiety and spin density on the ArS group. nih.gov
Table 1: Effect of Arylsulfenyl Substituents on C-S Bond Cleavage Rate Constants
| Compound/Substituent (X) in X-C₆H₄SC(C₆H₅)₃ | Relative Stability of Radical Cation | C-S Bond Cleavage Rate Constant |
|---|---|---|
| 3,4-(CH₃O)₂ (Dimethoxy) | Highest | Lowest |
| 4-CH₃O (Methoxy) | High | Low |
| 4-CH₃ (Methyl) | Moderate | Moderate |
| H (Unsubstituted) | Low | High |
| 4-Br (Bromo) | Lowest | Highest |
Data synthesized from findings reported in The Journal of Organic Chemistry. nih.gov
Investigation of Benzyl (B1604629) and Trityl Persulfides (BnSSH, TrtSSH)
Benzyl persulfide (BnSSH) and trityl persulfide (TrtSSH) are pivotal compounds for understanding the chemistry of hydropersulfides (RSSH), which are important endogenous Reactive Sulfur Species (RSS). organic-chemistry.org The differing steric and electronic properties of the benzyl and trityl groups lead to distinct reactivity profiles for BnSSH and TrtSSH. mdpi.com
The reactivity of BnSSH and TrtSSH has been compared using various reagents, revealing significant differences. mdpi.com
With Bases: When treated with bases, BnSSH reacts more rapidly than TrtSSH. mdpi.com This suggests that BnSSH is more acidic. The reaction of both TrtSSH and another sterically hindered persulfide, adamantyl persulfide (AdSSH), with a base cleanly produces the parent thiol and elemental sulfur. mdpi.com This is attributed to the steric hindrance, which allows nucleophilic attack only at the terminal sulfur atom of the persulfide. mdpi.com
With Reductants (e.g., Triphenylphosphine (B44618), PPh₃): The reaction with PPh₃, a common reductant, also shows divergent outcomes. TrtSSH reacts cleanly to yield triphenylphosphine sulfide (B99878) (Ph₃PS) and the parent thiol. mdpi.com In contrast, the reaction with BnSSH is more complex, producing not only the expected reduction products but also benzyltrisulfide (BnSSSBn) and hydrogen sulfide (H₂S). mdpi.com This difference may be due to the competitive deprotonation of the more acidic BnSSH by PPh₃. mdpi.com
With Nucleophiles: The steric bulk of the trityl group in TrtSSH prevents direct reaction with many nucleophiles at the internal sulfur. researchgate.net Instead, these nucleophiles often act as bases, deprotonating the persulfide to form the perthiolate anion (TrtSS⁻), which can then disproportionate. researchgate.net The less hindered BnSSH, however, can react more readily with nucleophiles. mdpi.com
Table 2: Comparative Reactivity of Benzyl Persulfide (BnSSH) and Trityl Persulfide (TrtSSH)
| Reagent Type | Reactivity with BnSSH | Reactivity with TrtSSH | Key Differentiating Factor |
|---|---|---|---|
| Bases | Faster reaction; higher acidity suggested. mdpi.com | Slower reaction. mdpi.com | Electronic effect/Acidity |
| Reductants (PPh₃) | Complex mixture including benzyltrisulfide (BnSSSBn) and H₂S. mdpi.com | Clean reduction to thiol and Ph₃PS. mdpi.com | Acidity and Steric Hindrance |
| Nucleophiles (general) | More accessible for direct reaction. mdpi.com | Sterically hindered; often leads to deprotonation/disproportionation. researchgate.net | Steric Hindrance |
The reactivity of persulfides is a delicate balance of steric and electronic factors. mdpi.comresearchgate.net
Steric Effects: The trityl group is exceptionally bulky, which shields the internal sulfur atom of TrtSSH from nucleophilic attack. mdpi.comresearchgate.net This steric hindrance dictates that reactions often occur at the more accessible terminal sulfur. mdpi.comacs.org In contrast, the primary benzyl group in BnSSH offers significantly less steric hindrance, allowing for a wider range of reactions, including those at the internal sulfur or the benzylic carbon. mdpi.com
Electronic Effects: The trityl group acts as an electron-donating group due to the stability of the corresponding trityl cation. This donation can polarize the C-S bond, reducing the electrophilicity of the internal sulfur atom in TrtSSH. mdpi.com The benzyl group in BnSSH also has electronic effects, but the primary difference in reactivity is often attributed to the overwhelming steric bulk and cation-stabilizing ability of the trityl group. mdpi.com The greater acidity of BnSSH compared to TrtSSH is also an important electronic consideration influencing its reactivity with bases. mdpi.com
Persulfides like BnSSH and TrtSSH are crucial tools for studying the biological roles of Reactive Sulfur Species (RSS). organic-chemistry.orgnih.govorganic-chemistry.org RSS, including persulfides and hydrogen sulfide, are now recognized as important signaling molecules in physiology and pathophysiology. organic-chemistry.org
BnSSH, for instance, has been shown to generate reactive oxygen species (O₂•⁻, H₂O₂) under physiologically relevant conditions, highlighting a potential mechanism for the biological activity of some persulfides. nih.gov The ability of these synthetic persulfides to release sulfane sulfur (a sulfur atom with six valence electrons) makes them valuable RSS donors in research settings. ru.nl Their distinct reactivity profiles, governed by steric and electronic effects, allow for tailored investigations into RSS signaling pathways. mdpi.com For example, the clean decomposition of TrtSSH under certain conditions can provide a controlled source of specific sulfur species, whereas the more complex reactivity of BnSSH can model different biological transformations. mdpi.com The study of these molecules helps to elucidate how endogenous persulfides are generated, stored, and react within cells. organic-chemistry.orgacs.org
Unsymmetrical Di- and Trisulfides Containing Trityl and Benzyl Moieties
The synthesis of unsymmetrical di- and trisulfides presents a unique chemical challenge due to the propensity of sulfur chains to undergo scrambling reactions, often leading to mixtures of symmetrical and unsymmetrical products. While specific studies focusing on a hybrid "benzyl trityl disulfide" or "benzyl trityl trisulfide" are not prominent in the literature, the principles of their formation can be inferred from the reactivity of their precursors.
The formation of dibenzyl trisulfide (BnSSSBn) from the reaction of BnSSH with triphenylphosphine highlights a pathway to trisulfide formation. mdpi.com This suggests that under certain conditions, persulfides can act as sulfur transfer agents to create trisulfide bonds. General methods for synthesizing unsymmetrical trisulfides often involve the careful reaction of a thiol with a sulfur-transfer reagent under mild conditions to avoid disproportionation.
Theoretically, an unsymmetrical disulfide like benzyl trityl disulfide (Bn-S-S-Trt) could be formed through the controlled reaction of a tritylthiol (TrtSH) with a benzylsulfenyl halide (BnSCl) or a similar strategy. Likewise, a trisulfide could potentially be synthesized by reacting a persulfide with a sulfenyl halide (e.g., TrtSSH + BnSCl). The significant steric hindrance of the trityl group would be a major factor in the feasibility and yield of such reactions, potentially protecting against some unwanted side reactions while also possibly impeding the desired coupling. The development of photocatalytic methods for disulfide synthesis using trityl sulfides as starting materials opens new avenues for creating diverse disulfide compounds. nih.gov
Synthesis and Reactivity with Electrophiles
The synthesis of benzyl trityl sulfide typically involves the reaction of a trityl-containing electrophile with a benzyl-containing nucleophile, or vice versa. A common method is the reaction of trityl chloride with benzyl mercaptan in the presence of a base.
Synthesis of Benzyl Trityl Sulfide:
Reaction: Trityl Chloride + Benzyl Mercaptan → Benzyl Trityl Sulfide + HCl
Reagents: Pyridine or another suitable base is often used to neutralize the hydrochloric acid produced.
The reactivity of benzyl trityl sulfide with electrophiles is of particular interest as it often leads to the cleavage of the trityl-sulfur bond. This cleavage is facilitated by the remarkable stability of the triphenylmethyl (trityl) cation that is formed as a leaving group.
Research has shown that benzyl trityl sulfide undergoes cleavage when treated with various electrophilic reagents. For instance, reaction with iodobenzene (B50100) dichloride or N-bromosuccinimide results in the cleavage of the sulfide. In these reactions, the trityl group departs as a stable carbocation, which can then react with available nucleophiles or be isolated as triphenylcarbinol. The sulfur-containing fragment can subsequently react to form disulfides or other sulfur derivatives.
A study on the cleavage reactions of trityl sulfides demonstrated that upon reaction with iodobenzene dichloride, the sulfur portion, presumably a sulfenyl chloride, can be trapped. For example, in the reaction of benzyl trityl sulfide with iodobenzene dichloride, the presumed intermediate, benzenemethanesulfenyl chloride, reacts with benzyl mercaptan to yield dibenzyl disulfide nih.gov.
The general mechanism for the electrophilic cleavage can be depicted as follows:
R-S-Tr + E⁺ → [R-S(E)-Tr]⁺ → R-S-E + Tr⁺
Where Tr is the trityl group and E⁺ is an electrophile. The stability of the trityl cation is a key driving force for this reaction.
| Electrophile | Product of Trityl Group | Sulfur-Containing Product | Reference |
| Iodobenzene dichloride | Triphenylmethyl chloride | Dibenzyl disulfide (after reaction with benzyl mercaptan) | nih.gov |
| N-Bromosuccinimide | N-Tritylsuccinimide | Disulfide derivatives | nih.gov |
| Mercury(II) chloride | Trityl chloride | Mercury mercaptide | organic-chemistry.org |
Bifunctional Trityl Derivatives in Chemical Biology and Sensing Applications
While benzyl trityl sulfide itself is primarily a protecting group, the trityl scaffold is a versatile platform for the design of bifunctional molecules with applications in chemical biology and sensing. By modifying the phenyl rings of the trityl group with additional functional groups, researchers have developed innovative tools for bioconjugation, cross-linking, and molecular sensing. These applications leverage the inherent properties of the trityl group, such as its ability to be selectively cleaved under acidic conditions.
Applications in Bioconjugation and Cross-Linking
Bifunctional trityl derivatives have emerged as valuable reagents for bioconjugation, the process of covalently linking two biomolecules, and cross-linking, which involves linking different parts of the same biomolecule or two different biomolecules. These derivatives are designed to have at least two reactive sites: one for attachment to a biomolecule and another that can participate in a subsequent reaction.
The trityl group can serve as a temporary protecting group for a thiol, such as in a cysteine residue of a peptide or protein. After deprotection, the liberated thiol can be used for conjugation. Furthermore, the trityl group itself can be functionalized to act as a linker. For instance, a trityl derivative can be designed with a reactive group on one of the phenyl rings, allowing it to be attached to a biomolecule, while the trityl-protected thiol on another molecule can be deprotected to react with a target.
The acid-labile nature of the trityl-sulfur bond is a key feature in these applications, allowing for controlled release or activation. For example, trityl-based linkers have been developed for the acid-triggered release of drugs from polymeric micelles. These linkers can be tuned by modifying the substituents on the trityl group to control the rate of release at different pH values researchgate.net.
Homobifunctional and heterobifunctional crosslinkers based on various chemical scaffolds are widely used in bioconjugation nih.govrsc.org. While specific examples detailing the use of benzyl trityl sulfide as a direct cross-linking agent are not prevalent in the literature, the principles of using trityl-protected thiols are well-established. The general strategy involves the protection of a thiol with a trityl group, incorporation into a system, and subsequent deprotection to allow for cross-linking or conjugation rsc.org.
Development of Trityl-Based Molecular Probes
The trityl group has also been incorporated into the design of molecular probes for sensing applications. These probes are molecules that can detect and signal the presence of specific analytes. The mechanism of action often relies on a change in the probe's photophysical properties, such as fluorescence, upon interaction with the target.
Trityl-based probes can be designed to be "caged," where the fluorescent properties are masked by the trityl group. Upon cleavage of the trityl group by a specific analyte or under certain conditions (e.g., a change in pH), the fluorophore is released or activated, leading to a detectable signal.
For instance, the cleavage of a trityl ether or thioether can unmask a fluorescent reporter group. While the direct use of benzyl trityl sulfide as a molecular probe is not extensively documented, the concept has been applied to other trityl derivatives. The development of fluorescent probes for thiols, for example, sometimes involves a reaction that displaces a leaving group to generate a fluorescent product. The principles guiding the design of these probes often involve the strategic placement of a triggerable bond, such as the trityl-sulfur bond, to control the probe's signaling behavior.
Future Directions in Benzyl Trityl Sulfide Research
Exploration of Novel Synthetic Pathways
The synthesis of sterically demanding sulfides like benzyl (B1604629) trityl sulfide (B99878) has traditionally relied on nucleophilic substitution reactions, often involving the reaction of a thiolate with an alkyl halide. youtube.comyoutube.comlibretexts.org While effective, these methods can have limitations. Future research is trending towards more sophisticated and efficient synthetic strategies that offer greater functional group tolerance, milder reaction conditions, and higher yields.
Modern transition-metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-heteroatom bonds, represent a significant area for exploration. nih.govorganic-chemistry.org Palladium, nickel, and copper-based catalytic systems could enable the coupling of a wider array of precursors under milder conditions than traditional methods. nih.gov For instance, developing a nickel-catalyzed cross-electrophile coupling could provide a direct route to benzyl trityl sulfide and its derivatives.
Another promising frontier is the use of photoredox catalysis. Visible-light-promoted reactions offer a green and efficient alternative for C-S bond formation. organic-chemistry.org Research into photocatalytic methods could lead to the development of novel, metal-free pathways to synthesize benzyl trityl sulfide, potentially involving radical intermediates. A recent study highlighted a photocatalytic method for synthesizing disulfides using trityl sulfides as starting materials, suggesting the amenability of the trityl sulfide moiety to such reaction conditions. nih.gov
| Synthetic Approach | Potential Advantages for Benzyl Trityl Sulfide Synthesis | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, good functional group tolerance. nih.gov | Development of Ni, Pd, or Cu catalysts for coupling sterically hindered thiols and halides. |
| Photoredox Catalysis | Mild, metal-free conditions, high chemoselectivity, sustainable energy source. organic-chemistry.org | Designing radical-based pathways for C-S bond formation involving trityl and benzyl precursors. |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Adaptation of existing or novel synthetic methods to continuous flow reactors for efficient production. |
Elucidation of Complex Reaction Mechanisms under Diverse Conditions
A deep understanding of the reaction mechanisms governing the formation and cleavage of benzyl trityl sulfide is crucial for its strategic application. The bulky trityl group significantly influences reactivity, primarily through steric hindrance and its ability to form a highly stable triphenylmethyl (trityl) cation. total-synthesis.comresearchgate.net
Future mechanistic studies should focus on:
Cleavage Reactions: While acid-catalyzed cleavage is well-known for trityl-protected thiols, a detailed kinetic and thermodynamic investigation under a broader range of conditions (e.g., varying Lewis or Brønsted acids, solvents) is needed. total-synthesis.com This will allow for fine-tuning its use as a protecting group.
Photocatalytic Pathways: As novel photocatalytic syntheses emerge, understanding the precise mechanism is paramount. nih.gov Research should clarify whether the reaction proceeds via a radical-radical coupling or an electron donor-acceptor complex and elucidate the role of the trityl cation in the photocatalytic cycle. nih.gov
Oxidative and Reductive Processes: The sulfide moiety can be oxidized to the corresponding sulfoxide (B87167) and sulfone. ethz.ch Investigating the mechanism of these transformations in the context of the sterically encumbered trityl group could reveal unique reactivity and potentially lead to the synthesis of novel oxidized derivatives with specific properties.
Mechanistic investigations will likely employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR), kinetic analysis, and computational modeling to map reaction energy profiles and identify transient intermediates.
Expanding Applications in Catalysis and Fine Chemical Synthesis
The unique structure of benzyl trityl sulfide suggests potential applications as more than just a protected thiol. The trityl group's steric bulk and the sulfide's coordination ability are properties sought after in ligand design for transition-metal catalysis.
Future research could explore benzyl trityl sulfide and its derivatives as:
Bulky Ligands: The sulfur atom can coordinate to a metal center, while the large trityl group creates a specific steric environment that could influence the selectivity (e.g., regioselectivity or enantioselectivity) of a catalytic reaction.
Organocatalyst Precursors: The facile formation of the stable trityl cation upon cleavage makes benzyl trityl sulfide a potential precursor for tritylium (B1200429) ion-based organocatalysis. researchgate.net Trityl cations are known to catalyze a variety of organic transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. researchgate.net
Synthetic Intermediates: Beyond its role as a simple protecting group, the molecule could be a key intermediate in the synthesis of complex organosulfur compounds. researchgate.net For example, derivatives of benzyl phenyl sulfide have shown antimicrobial activities, suggesting that modified benzyl trityl sulfides could serve as building blocks for biologically active molecules. nih.gov
Development of Advanced Materials with Tunable Properties
The incorporation of sulfur and large aromatic groups into polymers and molecular materials is a burgeoning field of materials science. nih.gov Sulfur-containing polymers often exhibit unique optical, electronic, and thermal properties. nih.govresearchgate.net The benzyl trityl sulfide scaffold offers distinct features for materials design.
Future directions in this area include:
Sulfur-Rich Polymers: The inverse vulcanization of elemental sulfur with vinyl-functionalized comonomers is a modern approach to creating high-sulfur-content polymers. researchgate.net Developing a derivative of benzyl trityl sulfide with a polymerizable group (e.g., a vinyl group on one of the phenyl rings) could allow its incorporation into these materials, imparting significant steric bulk and potentially modifying properties like refractive index or thermal stability.
Quantum Materials: Certain sulfur-containing compounds, like tantalum disulfide (1T-TaS₂), are considered quantum materials with the ability to switch between conductive and insulating states. thebrighterside.news While a direct application for benzyl trityl sulfide is speculative, research into organic-based materials with tunable electronic properties could draw inspiration from its structure, combining a conductive sulfur linkage with bulky, insulating groups to control intermolecular interactions.
Optical Materials: The multiple phenyl rings of the trityl group contribute to a high refractive index. Polymers incorporating this moiety could be developed for applications in optics, such as advanced lenses or coatings. The ability to pattern these materials by selectively cleaving the trityl group with acid could also be explored.
Computational Design of Enhanced Derivatives
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. acs.org For benzyl trityl sulfide, computational modeling can accelerate the discovery of derivatives with enhanced functionalities.
Key areas for future computational work include:
Property Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate the electronic properties, bond energies, and reactivity of benzyl trityl sulfide and its hypothetical derivatives. researchgate.netbenthamdirect.com This can help screen potential candidates for applications in catalysis or materials science before undertaking laborious synthesis.
Mechanism Simulation: Computational modeling can provide detailed insights into reaction pathways, transition states, and the influence of steric and electronic effects on reaction kinetics. nih.gov This is particularly valuable for understanding the complex mechanisms of catalytic cycles or photochemical reactions involving benzyl trityl sulfide.
Derivative Design: Algorithms can be used to design new derivatives with tailored properties. For example, by systematically modifying the substituents on the benzyl and phenyl rings, one could computationally optimize the molecule to act as a more selective ligand, a more efficient organocatalyst precursor, or a monomer for a polymer with a specific refractive index.
| Computational Method | Application in Benzyl Trityl Sulfide Research | Desired Outcome |
| Density Functional Theory (DFT) | Calculating electronic structure, bond dissociation energies, and reaction energetics. researchgate.net | Predicting reactivity, stability, and spectroscopic properties of novel derivatives. |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments or within a polymer matrix. | Understanding solubility, conformational preferences, and intermolecular interactions in materials. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex systems, such as enzyme active sites or on catalyst surfaces. | Elucidating the mechanism of action for potential biological or catalytic applications. |
Q & A
Basic: What spectroscopic techniques are essential for characterizing benzyl trityl sulfide, and how should conflicting spectral data be resolved?
To characterize benzyl trityl sulfide, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Conflicting spectral data can arise from impurities or solvent effects. To resolve discrepancies, repeat experiments under controlled conditions, use complementary techniques (e.g., X-ray crystallography for structural validation), and cross-reference with literature . For ambiguous peaks, deuterated solvents or heteronuclear correlation experiments (e.g., HSQC) may clarify assignments .
Advanced: How can factorial design optimize the synthesis parameters of benzyl trityl sulfide?
Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, reaction time) to identify critical variables. For benzyl trityl sulfide synthesis, a 2³ factorial design could test interactions between variables. For example, if yield is sensitive to temperature and catalyst concentration but not time, researchers can prioritize optimizing those factors. Statistical tools like ANOVA should analyze significance, and response surface methodology (RSM) can refine optimal conditions .
Basic: What protocols ensure reproducibility in benzyl trityl sulfide synthesis?
Document reaction conditions meticulously: solvent purity, stoichiometry, temperature control (±1°C), and inert atmosphere. Use high-purity reagents and validate intermediates via thin-layer chromatography (TLC) or HPLC. Provide detailed experimental sections in publications, including error margins and failure cases. Supplemental materials should list equipment specifications (e.g., NMR magnet strength) to aid replication .
Advanced: How can computational modeling (e.g., DFT) enhance mechanistic studies of benzyl trityl sulfide reactions?
Density functional theory (DFT) can model transition states and intermediates in reactions involving benzyl trityl sulfide. Compare computed activation energies with experimental kinetics to validate mechanisms. For example, if a proposed SN2 pathway shows a high DFT-derived energy barrier but experimental data suggests rapid kinetics, reevaluate the mechanism (e.g., radical pathways). Use software like Gaussian or ORCA, and calibrate methods with benchmark systems .
Basic: How to identify literature gaps in benzyl trityl sulfide reactivity studies?
Conduct a systematic review using databases (SciFinder, Reaxys) with keywords like "benzyl trityl sulfide + kinetics" or "sulfur electrophilicity." Categorize findings by reaction type (e.g., nucleophilic substitution, oxidation). Gaps may include unexplored solvents (e.g., ionic liquids) or lack of kinetic isotope effect (KIE) studies. Use synthesis matrices to map existing data and highlight understudied areas .
Advanced: What strategies resolve discrepancies between theoretical and experimental data for benzyl trityl sulfide?
Triangulate data by combining computational predictions, kinetic experiments, and spectroscopic monitoring. For instance, if DFT predicts a stable intermediate undetected experimentally, use low-temperature NMR or time-resolved spectroscopy. Sensitivity analysis can identify assumptions (e.g., solvent effects in simulations) causing mismatches. Collaborate across disciplines (e.g., physical organic chemists and theoreticians) to refine models .
Basic: Which statistical methods analyze benzyl trityl sulfide stability under varying conditions?
Use accelerated stability testing with Arrhenius plots to predict shelf life. For time-dependent degradation, apply linear regression or Weibull analysis. Compare degradation rates across pH or temperature conditions using ANOVA. Report confidence intervals and p-values to distinguish noise from significant trends .
Advanced: How to design a multi-step purification protocol minimizing side-products in benzyl trityl sulfide synthesis?
Combine orthogonal techniques: column chromatography (silica gel, gradient elution) followed by recrystallization. For persistent impurities, employ scavenger resins (e.g., bound thiophiles) or pH-dependent extraction. Monitor purity at each stage via LC-MS. Design of experiments (DoE) can optimize solvent ratios and temperature for crystallization yield .
Basic: What validation criteria confirm benzyl trityl sulfide purity?
Validate purity using melting point consistency (±2°C), elemental analysis (<0.4% deviation), and chromatographic homogeneity (HPLC ≥95% area). For trace impurities, use high-resolution MS or ¹³C NMR. Compare spectroscopic data with authentic samples or literature .
Advanced: How can benzyl trityl sulfide serve as a model compound in organosulfur chemistry?
Its steric bulk (trityl group) and sulfur electrophilicity make it ideal for studying steric effects on reaction mechanisms. Link studies to theories like Curtin-Hammett kinetics or Marcus theory for electron transfer. For example, investigate how trityl’s steric demand alters nucleophilic attack trajectories, using kinetic isotope effects or ultrafast spectroscopy. Frame findings within broader frameworks like Hammond’s postulate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
